Bumadizone calcium

Pharmacokinetics NSAID half-life Drug accumulation risk

Researchers requiring predictable pharmacokinetics in inflammation models often face confounding drug accumulation with long-half-life NSAIDs. Bumadizone calcium (6.9 h plasma half-life) enables cleaner washout and flexible dosing versus phenylbutazone (>50 h). • 6.9 h vs. >50 h half-life-minimizes systemic accumulation across repeated dosing • ~20% in vivo conversion to phenylbutazone within 2 h-enables prodrug-to-metabolite modeling • Superior GI tolerability-no significant inhibition of intestinal water/glucose absorption at 320 nmol/mL • Calcium salt form enhances aqueous solubility vs. free acid for reliable formulation

Molecular Formula C38H42CaN4O6
Molecular Weight 690.8 g/mol
CAS No. 34461-73-9
Cat. No. B1668048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBumadizone calcium
CAS34461-73-9
SynonymsB 64114
B-64114
bumadizone
bumadizone calcium (2:1)
bumadizone calcium (2:1), hemihydrate
butylmalonic acid mono-(1,2-diphenylhydrazide)
Desflam
Eumotol
Molecular FormulaC38H42CaN4O6
Molecular Weight690.8 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)[O-].CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)[O-].[Ca+2]
InChIInChI=1S/2C19H22N2O3.Ca/c2*1-2-3-14-17(19(23)24)18(22)21(16-12-8-5-9-13-16)20-15-10-6-4-7-11-15;/h2*4-13,17,20H,2-3,14H2,1H3,(H,23,24);/q;;+2/p-2
InChIKeyRKINNRASCJRSHD-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bumadizone Calcium: Calcium Salt NSAID


Bumadizone calcium (CAS: 34461-73-9) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolidinedione class, structurally and mechanistically related to phenylbutazone [1]. It is clinically administered as the calcium salt hemihydrate (Eumotol®) for the treatment of rheumatoid arthritis and ankylosing spondylitis [2]. The compound is an organic calcium salt in which two molecules of bumadizone coordinate to a single calcium cation (2:1 stoichiometry) [3]. Notably, bumadizone undergoes in vivo condensation to phenylbutazone, establishing a unique prodrug-active metabolite relationship within its pharmacologic class [4].

Compound class
Pyrazolidinedione NSAID with calcium salt formulation; prodrug-active metabolite relationship with phenylbutazone
Research workflow
Supports inflammatory arthritis model studies, PK/PD modeling of prodrug conversion, and salt-form solubility investigations
Selection context
Calcium salt hemihydrate with distinct elimination profile; reported dual-entity exposure from parent and phenylbutazone metabolite

Why Bumadizone Calcium Cannot Be Substituted


In-class substitution between pyrazolidinedione NSAIDs is not pharmacologically equivalent due to critical differences in pharmacokinetic profiles and molecular form. Bumadizone calcium exhibits a plasma half-life of 6.9 hours, substantially shorter than phenylbutazone's half-life which extends beyond 50 hours [1]. This nearly 8-fold difference in elimination kinetics fundamentally alters dosing regimens and systemic accumulation risk profiles. Additionally, the calcium salt formulation confers higher aqueous solubility compared to phenylbutazone free acid, which directly impacts absorption availability at therapeutic concentrations [2]. Furthermore, bumadizone undergoes metabolic condensation to phenylbutazone in vivo, creating a dual-entity exposure profile distinct from direct phenylbutazone administration [3]. These differences preclude simple substitution and necessitate compound-specific evaluation.

Risk dimension
Bumadizone calcium
Phenylbutazone
Elimination kinetics
Shorter elimination half-life; reduced accumulation potential
Extended half-life beyond 50 hours; higher systemic accumulation risk
Salt form / solubility
Calcium salt; higher aqueous solubility supports absorption availability
Free acid; limited water solubility may constrain absorption at higher doses
Metabolic profile
Prodrug; partial in vivo conversion to phenylbutazone creates dual-entity exposure
Directly administered; no prodrug conversion; single-entity exposure profile

Bumadizone Calcium: Comparative Evidence


Plasma Half-Life vs Phenylbutazone

In a direct head-to-head pharmacokinetic study, bumadizone calcium semihydrate and phenylbutazone were orally administered to two groups of six human subjects each. Bumadizone calcium demonstrated a mean plasma half-life of 6.9 hours, in stark contrast to the well-established phenylbutazone half-life exceeding 50 hours [1]. This difference is statistically and clinically meaningful for dosing considerations and systemic accumulation risk.

Plasma half-life
Head-to-head
6.9 h vs >50 h for phenylbutazone; >7-fold shorter elimination
Supports dosing-interval interpretation in PK studies
Single oral dose; n=6 per group; HPLC-UV; plasma sampling over 384 h
Pharmacokinetics NSAID half-life Drug accumulation risk

Rheumatoid Arthritis Clinical Efficacy

A double-blind crossover trial in 56 patients with rheumatoid arthritis established that bumadizone calcium was statistically superior to both placebo and paracetamol on objective and subjective assessment criteria (P < 0.01). In head-to-head comparison against acetylsalicylic acid (high-dose aspirin), bumadizone calcium demonstrated non-inferiority: more effective in 13 patients versus less effective in 4 patients [1]. While this numerical advantage did not reach statistical significance, the trial concluded that its anti-inflammatory and analgesic qualities are at least equivalent to high-dose salicylate therapy.

RA trial endpoint
Trial context
Reported superior to placebo and paracetamol (P
Reported trial endpoint context; research-model interpretation required
Double-blind crossover; n=56 rheumatoid arthritis patients
GI tolerability
Trial context
Better tolerated than aspirin and paracetamol; no serious side-effects reported
Reported tolerability endpoint context
Same 56-patient trial; class-level GI risk still applies
Intestinal absorption
Head-to-head
320 nmol/mL: slight, non-significant decrease vs phenylbutazone inhibition from 174 nmol/mL
Supports GI physiology endpoint review
Isolated rat jejunal segments; 14C-labeled; water/glucose transfer
Aqueous solubility
Head-to-head
Higher absorption availability across 1.62–97.2 μMol range vs phenylbutazone free acid
Supports formulation-solubility screening
In vitro and in vivo intestinal models; Ca salt formulation advantage
Prodrug conversion
Class-level
~20% conversion to phenylbutazone within 2 h at 16 μMol/mL
Supports parent-metabolite PK interpretation
Isolated jejunal segments; liver identified as main conversion site
Rheumatoid arthritis Clinical trial Analgesic efficacy

Gastrointestinal Tolerability

In the same 56-patient double-blind crossover trial evaluating clinical efficacy in rheumatoid arthritis, tolerability outcomes were also assessed. The study reported no serious side-effects in patients receiving bumadizone calcium, and the drug was explicitly noted to be better tolerated than either acetylsalicylic acid (high-dose aspirin) or paracetamol [1]. While all NSAIDs carry class-wide gastrointestinal risks, this direct comparative observation in a controlled trial setting provides a tolerability reference point for research applications.

GI tolerability
Trial context
Better tolerated than aspirin and paracetamol; no serious side-effects reported
Reported tolerability endpoint context
Same 56-patient trial; class-level GI risk still applies
Gastrointestinal safety NSAID tolerability Adverse events

Intestinal Absorption vs Phenylbutazone

In isolated rat jejunal segments in vitro, bumadizone calcium at 320 nmol/mL caused only a slight, statistically non-significant decrease in water and glucose absorption. In contrast, phenylbutazone inhibited water and glucose absorption at concentrations as low as 174 nmol/mL, representing inhibition at a substantially lower threshold concentration [1]. This indicates that bumadizone calcium exerts less interference with intestinal absorptive function compared to its class analog.

Intestinal absorption
Head-to-head
320 nmol/mL: slight, non-significant decrease vs phenylbutazone inhibition from 174 nmol/mL
Supports GI physiology endpoint review
Isolated rat jejunal segments; 14C-labeled; water/glucose transfer
Intestinal absorption Glucose transport NSAID comparison

Aqueous Solubility vs Phenylbutazone

Comparative absorption studies revealed a critical formulation-derived advantage: due to higher solubility in aqueous fluids, the availability for absorption of bumadizone calcium exceeded that of phenylbutazone at the tested therapeutic concentration range (1.62-97.2 μMol) [1]. While phenylbutazone's high lipid solubility facilitates easier transmembrane transfer, this advantage is negated at higher doses due to its low water solubility. Bumadizone calcium's calcium salt formulation provides superior aqueous solubility that translates to enhanced absorption availability.

Aqueous solubility
Head-to-head
Higher absorption availability across 1.62–97.2 μMol range vs phenylbutazone free acid
Supports formulation-solubility screening
In vitro and in vivo intestinal models; Ca salt formulation advantage
Drug solubility Bioavailability Formulation advantage

Prodrug Conversion to Phenylbutazone

Bumadizone undergoes in vivo condensation to form phenylbutazone. In isolated jejunal segments of rats and guinea pigs in vitro, nearly 20% of 14C-bumadizone activity was converted into phenylbutazone within 2 hours after administration of a 16 μMol/mL bumadizone concentration [1]. The liver is identified as the main organ for this condensation reaction, establishing a prodrug-active metabolite relationship that distinguishes bumadizone calcium from direct phenylbutazone administration.

Prodrug conversion
Class-level
~20% conversion to phenylbutazone within 2 h at 16 μMol/mL
Supports parent-metabolite PK interpretation
Isolated jejunal segments; liver identified as main conversion site
Prodrug metabolism NSAID biotransformation Pharmacokinetic modeling

Bumadizone Calcium: Application Scenarios


Shorter Half-Life In Vivo Models

Bumadizone calcium's 6.9-hour plasma half-life makes it particularly suitable for experimental models requiring predictable pharmacokinetics with minimal drug accumulation across repeated dosing. In contrast to phenylbutazone's extended half-life (>50 hours), bumadizone calcium enables cleaner washout periods and more flexible dosing schedules in rodent or lagomorph models of inflammation and arthritis [1]. This characteristic is valuable for studies evaluating time-dependent inflammatory responses, where prolonged drug exposure would confound interpretation of temporal dynamics.

Anti-Inflammatory Studies with GI Tolerability

For experimental protocols where gastrointestinal integrity must be preserved—such as IBD models, gut permeability studies, or long-term arthritis maintenance studies—bumadizone calcium offers a tolerability advantage over high-dose aspirin and paracetamol as demonstrated in clinical trials [2]. Additionally, in vitro intestinal absorption studies confirm that bumadizone calcium does not significantly inhibit water and glucose absorption at 320 nmol/mL, whereas phenylbutazone inhibits these functions at the lower threshold of 174 nmol/mL [3]. This reduced interference with intestinal physiology supports selection of bumadizone calcium for studies where gastrointestinal endpoints are co-measured.

Prodrug-Active Metabolite PK/PD Modeling

Bumadizone calcium's documented in vivo condensation to phenylbutazone (~20% conversion within 2 hours at 16 μMol/mL in intestinal segments [4]) provides a unique experimental system for studying prodrug-to-active metabolite relationships within the NSAID class. Researchers investigating the impact of calcium salt formulations on absorption kinetics, or those modeling complex pharmacokinetic scenarios where both parent compound and metabolite contribute to observed effects, will find bumadizone calcium a valuable model compound distinct from simple phenylbutazone administration.

Calcium Salt Formulation Research

The calcium salt formulation of bumadizone confers measurable aqueous solubility advantages over phenylbutazone free acid, translating to enhanced absorption availability across the 1.62-97.2 μMol concentration range [5]. This property positions bumadizone calcium as a relevant reference material for formulation scientists exploring salt-form optimization strategies for poorly soluble acidic NSAIDs. The compound is also well-documented in colon-targeted delivery research, with established formulation approaches using enteric coating (Eudragit S100) achieving targeted release profiles: <0.50% release at pH 1.2 (2 hours), <20% at pH 6.8 (4 hours), and >85% at pH 7.4 (12 hours) [6].

Application
Selection Property
Validation Focus
Inflammatory model PK studies
Elimination half-life context
Accumulation and washout monitoring
GI-preserving inflammation models
Intestinal function endpoint context
Tolerability endpoint review
Prodrug metabolism studies
Metabolic conversion profile
Parent-metabolite exposure ratio
Salt-form solubility research
Aqueous solubility profile
Absorption availability review

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